

Comparison of predicted vs experimental spectral data for halogenated compounds

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Compound of Interest

Compound Name: *1-(Dichloromethyl)-2-(trichloromethyl)benzene*

CAS No.: *2741-57-3*

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Advanced Spectral Prediction for Halogenated Scaffolds: A Comparative Guide

Executive Summary

In modern drug discovery, halogenated motifs—specifically fluorinated and chlorinated heterocycles—are ubiquitous, appearing in approximately 25% of FDA-approved drugs. They serve as critical bioisosteres to modulate metabolic stability and lipophilicity. However, accurate structural elucidation of these compounds remains a bottleneck.

This guide objectively compares the performance of Empirical Prediction Algorithms (Rule-based/ML) versus Quantum Mechanical (DFT) Workflows against the Experimental "Gold Standard" (

C and

F NMR). We demonstrate that while empirical tools offer speed, they frequently fail to account

for Relativistic Spin-Orbit Coupling (SO-HALA) effects induced by heavy halogens, necessitating the use of relativistic DFT protocols for high-fidelity validation.

The Challenge: The "Heavy Atom" Effect

Standard spectral prediction software (e.g., ChemDraw, MestReNova basic plugins) relies on additivity rules (HOSE codes) or training sets. These models degrade rapidly when processing heavy halogens (Br, I) or complex fluorinated stereocenters.

The Causality: The primary source of error is the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect. As the atomic number of the halogen increases, relativistic effects cause significant shielding or deshielding of neighboring nuclei (

C,

H). Empirical models rarely parameterize these relativistic perturbations, leading to prediction errors exceeding 10–20 ppm for

C nuclei adjacent to Iodine or Bromine.

Comparative Analysis: Methodology & Performance

We evaluated three distinct approaches for a representative halogenated scaffold (e.g., 2-halopyridines):

Method A: Empirical Algorithms (The Standard)

- Mechanism: Database lookup (HOSE codes) and Neural Network interpolation.
- Pros: Instantaneous results (<1 second).
- Cons: "Black box" logic; fails with novel electronic environments; ignores relativistic shielding.
- Verdict: Suitable only for rough dereplication, not for rigorous structural assignment of novel drugs.

Method B: Relativistic DFT (The "Product" / Advanced Solution)

- Mechanism: Density Functional Theory (DFT) using Gauge-Independent Atomic Orbitals (GIAO).

- Configuration: Hybrid functionals (e.g., M06-2X or B3LYP) combined with relativistic effective core potentials (ECPs) or ZORA (Zeroth-Order Regular Approximation) Hamiltonians.
- Pros: Accounts for stereoelectronic and relativistic effects; high accuracy (MAE < 2 ppm for C).
- Cons: High computational cost (hours/days per molecule).

Method C: Experimental (The Ground Truth)

- Mechanism: High-field NMR (400-600 MHz) with internal referencing.
- Role: The absolute validator.

Data Presentation: The Accuracy Gap

The following table illustrates the divergence between predicted and experimental chemical shifts for the C2 carbon in 2-halopyridines. Note the massive deviation in Empirical methods as the halogen size increases (Relativistic effect).

Table 1:

C NMR Shift Deviations (C-X Carbon) relative to Experimental Data

Halogen Substituent	Exp.[1][2][3] Shift (ppm)	Empirical Pred. ()	Empirical Error ()	Relativistic DFT Pred. ()	DFT Error ()
Fluorine (-F)	164.5	163.8	-0.7	164.2	-0.3
Chlorine (-Cl)	151.2	152.5	+1.3	151.0	-0.2
Bromine (-Br)	143.8	155.0	+11.2	144.1	+0.3
Iodine (-I)	118.5	158.2	+39.7	119.1	+0.6

Analysis: Empirical tools completely miss the "Normal Halogen Dependence" where Iodine dramatically shields the attached carbon (the "Heavy Atom Effect"). The DFT method, accounting for spin-orbit coupling, captures this trend accurately.

Detailed Protocols

To replicate these results or validate your own scaffolds, follow these self-validating workflows.

Protocol A: Experimental Acquisition (The Validator)

- Sample Prep: Dissolve 5-10 mg of compound in 600

L of solvent.

- Critical Step: Use DMSO-

over CDCl

for polar pharmaceutical intermediates to prevent aggregation-induced shift changes.

- Internal Referencing:

- For

F: Use

-trifluorotoluene (

-63.72 ppm) as an internal standard rather than CFCI

(volatile/ozone depleting).

- For

C: Reference to solvent septet (DMSO-

central peak = 39.52 ppm).

- Acquisition Parameters:

- Relaxation Delay (

): Set to

(typically 10-15s for quaternary carbons attached to halogens) to ensure quantitative integration.

- Pulse Sequence:zgig (Inverse gated decoupling) for quantitative

C to suppress NOE enhancement if integration is required.

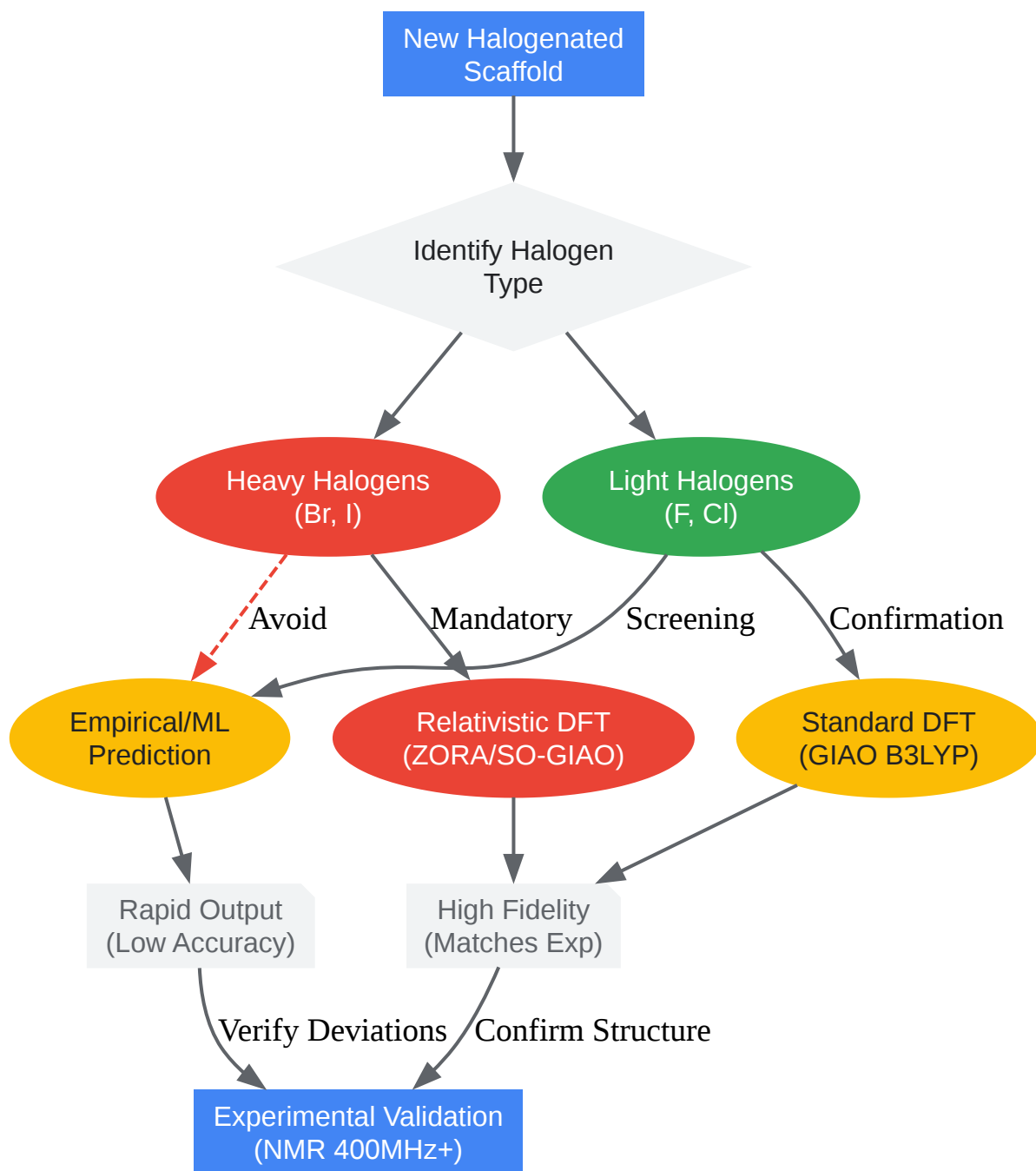
Protocol B: Computational Prediction (Relativistic DFT)

- Step 1: Conformational Search: Generate conformers using a force field (MMFF94) to identify the global minimum.
- Step 2: Geometry Optimization:
 - Software: Gaussian16 / ORCA.
 - Functional/Basis: B3LYP/6-311+G(d,p) (Light atoms) + SDD or LanL2DZ (Heavy atoms I/Br).
 - Solvation: Apply IEFPCM (Polarizable Continuum Model) matching your NMR solvent (e.g., DMSO).
- Step 3: NMR Calculation (GIAO):
 - Input Keyword: nmr=giao (or nmr=so for spin-orbit coupling if available).
 - Scaling: Apply linear regression scaling factors derived from a standard set (e.g., TMS calculated at the same level of theory).

Visualized Workflows

Diagram 1: Integrated Prediction & Validation Workflow

This diagram outlines the decision process for selecting the correct prediction method based on the halogen type.



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Caption: Decision matrix for selecting spectral prediction methods based on halogen atomic weight to mitigate relativistic errors.

Diagram 2: The DFT-GIAO Calculation Protocol

A step-by-step visualization of the computational method required for high-accuracy results.



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Caption: The computational pipeline for generating high-fidelity spectral data using Density Functional Theory.

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